molecular formula C18H32N2O3 B7091621 Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate

Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B7091621
M. Wt: 324.5 g/mol
InChI Key: RHRVPNCYWCOYID-UHFFFAOYSA-N
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Description

Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c1-16(2,3)23-15(21)20-14-5-7-18(20,8-6-14)13-19-17(4)9-11-22-12-10-17/h14,19H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRVPNCYWCOYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NCC23CCC(N2C(=O)OC(C)(C)C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:

  • Formation of the azabicyclo[2.2.1]heptane core.
  • Introduction of the tert-butyl ester group.
  • Attachment of the 4-methyloxan-4-yl group via an amine linkage.

The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate: shares similarities with other bicyclic compounds such as tropane alkaloids and azabicyclo[2.2.2]octane derivatives.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of the tert-butyl ester, which can influence its reactivity and interactions with biological targets.

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